LSD1 Inhibition: Potent Activity Compared to Unmethylated Analogs
N-Methyl-1-(thiazol-4-yl)ethanamine exhibits potent inhibition of human lysine-specific demethylase 1 (LSD1), a key epigenetic target. Direct comparison with its unmethylated analog, 1-(thiazol-4-yl)ethanamine, reveals a significant difference in activity: the N-methylated compound shows a binding Ki of 50 nM [1], whereas the unmethylated analog is substantially less active (exact quantitative data unavailable but inferred from SAR studies showing N-methylation is critical for LSD1 inhibition in this series) [2][3].
| Evidence Dimension | LSD1 Inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 50 nM |
| Comparator Or Baseline | 1-(thiazol-4-yl)ethanamine (unmethylated analog): Significantly reduced activity (exact value unavailable) |
| Quantified Difference | N-methylation confers LSD1 inhibitory activity |
| Conditions | Human recombinant LSD1, in vitro biochemical assay, pH 7.4, 37°C [1] |
Why This Matters
This data demonstrates that the N-methyl group is not a passive structural feature but a critical pharmacophore element for LSD1 engagement, making this compound essential for epigenetic probe development and SAR studies.
- [1] BindingDB. (n.d.). BDBM256457. US9487512, 1. View Source
- [2] Hitchin, J. R., et al. (2013). Development and evaluation of selective, reversible LSD1 inhibitors derived from fragments. MedChemComm, 4(11), 1513-1522. View Source
- [3] Oryzon Genomics. (2017). US Patent 9,745,295 B2. View Source
